molecular formula C15H24N2O3 B2758110 N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361809-92-7

N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide

Cat. No. B2758110
M. Wt: 280.368
InChI Key: ATXXRAJMHGFASL-UHFFFAOYSA-N
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Description

N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide, also known as CX-5461, is a small molecule inhibitor that has shown promising results in the treatment of cancer. It was first discovered by scientists at the University of Queensland in Australia and has since been the focus of extensive research.

Mechanism Of Action

N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide works by inhibiting the activity of RNA polymerase I, which is responsible for the synthesis of ribosomal RNA. This leads to the disruption of ribosome biogenesis and ultimately results in the death of cancer cells.

Biochemical And Physiological Effects

N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells by disrupting the synthesis of ribosomal RNA. In addition, N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide has been found to have minimal toxicity to healthy cells, making it a promising candidate for cancer treatment.

Advantages And Limitations For Lab Experiments

One advantage of N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide is that it has been found to be effective against a variety of cancer types. It also has minimal toxicity to healthy cells, which is a desirable characteristic for any potential cancer treatment. However, one limitation is that the synthesis of N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide is a complex process, which may make it difficult to produce large quantities for clinical use.

Future Directions

There are several potential future directions for research on N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide. One area of interest is in combination therapy, where N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide is used in conjunction with other cancer treatments to enhance their effectiveness. Another potential direction is in the development of more efficient synthesis methods to produce larger quantities of N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide for clinical use. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide and its potential applications in cancer treatment.

Synthesis Methods

The synthesis of N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide is a complex process that involves several steps. The starting material is ethyl acrylate, which is reacted with 4-cyclopropyl-4-hydroxypiperidine to form the intermediate compound. This is then further reacted with 2-bromoacetic acid to yield the final product, N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide.

Scientific Research Applications

N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer. In preclinical studies, N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide has been found to selectively target cancer cells, leaving healthy cells unharmed.

properties

IUPAC Name

N-[2-(4-cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-3-13(18)16(4-2)11-14(19)17-9-7-15(20,8-10-17)12-5-6-12/h3,12,20H,1,4-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXXRAJMHGFASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCC(CC1)(C2CC2)O)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide

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